![molecular formula C22H22FN3O4 B4647679 N-(4-fluorophenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4647679.png)
N-(4-fluorophenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide
Overview
Description
N-(4-fluorophenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a hydrazinecarboxamide derivative that has been synthesized using a specific method. This compound has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide involves the inhibition of the NF-κB signaling pathway. This pathway plays a crucial role in the regulation of inflammation and cancer cell growth. By inhibiting this pathway, N-(4-fluorophenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide effectively reduces inflammation and inhibits cancer cell growth.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-fluorophenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide in lab experiments include its potent anti-inflammatory and anti-cancer properties. It is a relatively stable compound that can be easily synthesized using a specific method. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Future Directions
There are several potential future directions for the study of N-(4-fluorophenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide. These include:
1. Further studies to determine the pharmacokinetics and pharmacodynamics of this compound.
2. Investigation of the potential use of this compound in combination with other anti-cancer drugs.
3. Development of more potent derivatives of N-(4-fluorophenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide.
4. Investigation of the potential use of this compound in the treatment of other inflammatory diseases.
5. Development of new methods for the synthesis of N-(4-fluorophenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide.
Conclusion:
In conclusion, N-(4-fluorophenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide is a promising compound that has been extensively studied for its potential applications in various fields of scientific research. It exhibits potent anti-inflammatory and anti-cancer properties and has been shown to inhibit the NF-κB signaling pathway. Further studies are needed to determine its pharmacokinetics and pharmacodynamics and to investigate its potential use in combination with other anti-cancer drugs.
Scientific Research Applications
N-(4-fluorophenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[[5-[(4-propylphenoxy)methyl]furan-2-carbonyl]amino]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4/c1-2-3-15-4-10-18(11-5-15)29-14-19-12-13-20(30-19)21(27)25-26-22(28)24-17-8-6-16(23)7-9-17/h4-13H,2-3,14H2,1H3,(H,25,27)(H2,24,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFZZUKJFWTIBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NNC(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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